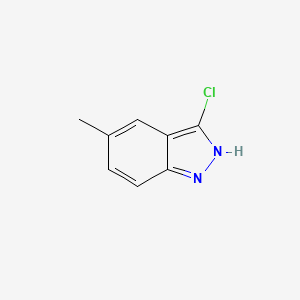![molecular formula C27H20N2O6 B13653437 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18N2O6 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino and carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.
Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction reactions.
Carboxylation: The carboxyl groups are added through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction can revert them back to amino groups.
Wissenschaftliche Forschungsanwendungen
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can interfere with cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-diaminobiphenyl-3,3’-dicarboxylic acid: This compound has a similar structure but lacks the additional aromatic rings present in 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another similar compound with a triazine core instead of the benzene core.
Uniqueness
This compound is unique due to its complex structure, which provides multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C27H20N2O6 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O6/c28-23-20(14-1-7-17(8-2-14)25(30)31)13-21(15-3-9-18(10-4-15)26(32)33)24(29)22(23)16-5-11-19(12-6-16)27(34)35/h1-13H,28-29H2,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
NKCGTRVQRXTXCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2N)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)

![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)






